molecular formula C9H5BrCl2O B121017 2-Bromo-5,6-dichloro-2,3-dihydro-1H-inden-1-one CAS No. 156484-74-1

2-Bromo-5,6-dichloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B121017
CAS No.: 156484-74-1
M. Wt: 279.94 g/mol
InChI Key: MQJQIDNJCAXYLC-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dichloro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H5BrCl2O. It is a derivative of indanone, characterized by the presence of bromine and chlorine atoms on the indanone ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dichloro-2,3-dihydro-1H-inden-1-one typically involves the bromination and chlorination of indanone derivatives. One common method includes the bromination of 5,6-dichloroindanone using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under reflux conditions . The reaction proceeds through a free radical mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dichloro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted indanone derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-5,6-dichloro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: Investigated for potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dichloro-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules such as proteins and nucleic acids. This interaction can lead to modifications in the structure and function of these molecules, potentially resulting in biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5,6-dichloroindanone: Similar in structure but lacks the dihydro component.

    5,6-Dichloroindanone: Lacks the bromine atom.

    2-Bromoindanone: Lacks the chlorine atoms.

Uniqueness

2-Bromo-5,6-dichloro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and chlorine atoms on the indanone ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-5,6-dichloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2O/c10-6-1-4-2-7(11)8(12)3-5(4)9(6)13/h2-3,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJQIDNJCAXYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC(=C(C=C21)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628824
Record name 2-Bromo-5,6-dichloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156484-74-1
Record name 2-Bromo-5,6-dichloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-bromo-5,6-dichloro-1-indanone is prepared as in Example 14 for the preparation of 2-bromo-4-fluoro-1-indanone but starting with 5.48 g of 5,6-dichloro-1-indanone, 16.1 g of copper bromide and 175 ml of dioxane. After purifying by silica column chromatography with an ethyl acetate-cyclohexane mixture (10-90 by volume) as eluent, 4.07 g of 2-bromo-5,6-dichloro-1-indanone are obtained which melt at 85° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.48 g
Type
reactant
Reaction Step Two
Name
copper bromide
Quantity
16.1 g
Type
catalyst
Reaction Step Three
Quantity
175 mL
Type
solvent
Reaction Step Four

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